molecular formula C5H12N2O3S B12652063 Methioninamide (S,S)-dioxide CAS No. 140171-14-8

Methioninamide (S,S)-dioxide

Cat. No.: B12652063
CAS No.: 140171-14-8
M. Wt: 180.23 g/mol
InChI Key: JUWCLOJXCNBAJZ-BYPYZUCNSA-N
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Description

Overview of Oxidized Sulfur-Containing Amino Acids and Derivatives

Sulfur-containing amino acids, primarily methionine and cysteine, are particularly susceptible to oxidation due to the presence of a sulfur atom, which is more readily oxidized than the carbon, hydrogen, oxygen, and nitrogen atoms that constitute other amino acids. chemimpex.com The oxidation of methionine can lead to the formation of two key derivatives: methionine sulfoxide (B87167) and methionine sulfone. researchgate.net

The initial oxidation of the thioether side chain of methionine results in the formation of methionine sulfoxide. This oxidation is a reversible process in biological systems, catalyzed by the enzyme methionine sulfoxide reductase. Further oxidation of methionine sulfoxide leads to the formation of methionine sulfone, a modification that is generally considered irreversible in vivo. researchgate.net These oxidative modifications can alter the structure, hydrophobicity, and function of peptides and proteins in which they occur. rsc.org

Academic Significance of Sulfone Functionality in Amino Acid Chemistry

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms, imparts distinct chemical properties to the amino acid scaffold. Sulfones are recognized for their chemical stability and their ability to act as hydrogen bond acceptors. researchgate.net In the realm of medicinal chemistry, the incorporation of a sulfone moiety can influence a molecule's solubility, metabolic stability, and interaction with biological targets. nih.gov The presence of the sulfone functionality in amino acid derivatives is of academic interest as it allows for the exploration of structure-activity relationships and the design of novel bioactive compounds. The study of sulfone-containing amino acid derivatives contributes to a deeper understanding of how oxidative modifications can impact biological processes and provides a basis for the development of new therapeutic agents.

Research Context of Methioninamide (S,S)-dioxide

This compound is the amide derivative of methionine sulfone. Its research context is primarily within the exploration of novel bioactive molecules. Scientific investigations have focused on the synthesis of this compound and its derivatives to evaluate their potential as antioxidant, anti-inflammatory, and antimicrobial agents. ontosight.ai The rationale for this research lies in the unique combination of the amino acid amide and the sulfone group, which may confer specific biological activities. Studies in journals such as the Journal of Medicinal Chemistry, European Journal of Medicinal Chemistry, and Bioorganic & Medicinal Chemistry have reported on the synthesis and biological evaluation of these compounds, highlighting their potential in the development of new pharmaceuticals. ontosight.ai

Below is a table summarizing the key chemical entities discussed:

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Features
L-MethionineC5H11NO2S149.21Essential amino acid with a thioether group.
Methionine SulfoxideC5H11NO3S165.21Reversible oxidation product of methionine.
L-Methionine SulfoneC5H11NO4S181.21Irreversible oxidation product of methionine. nih.gov
L-MethioninamideC5H12N2OS148.23Amide derivative of L-methionine.
This compound C5H12N2O3S 180.23 Amide derivative of methionine sulfone.

The following table outlines some of the reported physicochemical properties of the related compound, L-Methionine Sulfone:

PropertyValue
Melting Point233-243 °C (decomposes) chemimpex.com
Optical Rotation [α]D²⁰+12.7 ± 2º (c=2 in H₂O) chemimpex.com
AppearanceWhite crystalline powder chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140171-14-8

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfonylbutanamide

InChI

InChI=1S/C5H12N2O3S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1

InChI Key

JUWCLOJXCNBAJZ-BYPYZUCNSA-N

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)N)N

Canonical SMILES

CS(=O)(=O)CCC(C(=O)N)N

Origin of Product

United States

Advanced Structural Characterization and Analysis of Methioninamide S,s Dioxide

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule by probing the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atom-level information on molecular structure and dynamics. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR can map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy In ¹H NMR, the chemical shift of a proton is highly sensitive to its local electronic environment. For Methioninamide (S,S)-dioxide, distinct signals are expected for the protons on the α-carbon, the β- and γ-methylene groups, the terminal S-methyl group, and the amide and amine groups. The electron-withdrawing sulfone group (-(S,S)-dioxide) significantly influences the chemical shifts of adjacent protons, causing them to resonate at a lower field (higher ppm) compared to the parent methionine or methioninamide.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
~3.8 - 4.2 Doublet of doublets (dd)
~2.2 - 2.5 Multiplet (m)
~3.2 - 3.5 Triplet (t)
S-CH₃ ~3.1 - 3.3 Singlet (s)
-NH₂ (Amine) Variable, broad Singlet (s)

Note: The predicted values are based on the analysis of related structures. The exact chemical shifts can vary based on solvent and pH.

¹³C NMR Spectroscopy ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. While specific data for this compound is not readily available in published literature, data for the closely related analogue, DL-Methionine sulfone, offers significant insight. chemicalbook.com The primary structural difference is the presence of a carboxylic acid instead of an amide. The chemical shifts for the carbon atoms in the butanamide backbone are expected to be similar, with minor variations for the C1 (carbonyl) carbon. The sulfone group causes a notable downfield shift for the Cγ and S-CH₃ carbons compared to methionine. nih.gov

¹³C NMR Chemical Shift Data for DL-Methionine sulfone chemicalbook.com

Carbon Atom Chemical Shift (ppm)
C1 (C=O) ~172
C2 (Cα) ~51
C3 (Cβ) ~24
C4 (Cγ) ~49

Note: Data corresponds to DL-Methionine sulfone, which contains a carboxyl group (-COOH) instead of a carboxamide group (-CONH₂). The C1 chemical shift for the amide would be expected in a similar range, typically around 170-175 ppm.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their conformation, making them invaluable for identifying functional groups.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The spectrum provides a unique "fingerprint" of the molecule. For this compound, key functional groups produce characteristic absorption bands. The sulfone group is characterized by two intense stretching vibrations. The primary amide group also gives rise to several distinct bands, including the C=O stretch (Amide I) and the N-H bend (Amide II).

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, such as the C-S and S=O bonds in the sulfone group. This makes it a powerful tool for analyzing the sulfur-containing moiety of the molecule. spectroscopyonline.com

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Amine (-NH₂) N-H Stretch 3400 - 3250 (two bands) Weak
Amide (-CONH₂) N-H Stretch 3350 & 3180 (two bands) Weak
Amide (-CONH₂) C=O Stretch (Amide I) ~1650 (strong) ~1650 (medium)
Amide (-CONH₂) N-H Bend (Amide II) 1640 - 1600 Weak
Sulfone (-SO₂-) Asymmetric S=O Stretch 1350 - 1300 (strong) 1350 - 1300 (medium)
Sulfone (-SO₂-) Symmetric S=O Stretch 1160 - 1120 (strong) 1160 - 1120 (strong)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₅H₁₂N₂O₃S), the calculated monoisotopic mass is 180.0569 g/mol . HRMS can measure this mass with high accuracy (typically within 5 ppm), confirming the chemical formula and distinguishing it from other compounds with the same nominal mass. Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide valuable information about the molecule's structure and connectivity.

Diffraction-Based Structural Determination

Diffraction techniques provide the most definitive structural information for crystalline solids by mapping the spatial arrangement of atoms in a crystal lattice.

X-ray Diffraction Techniques (XRD, XRPD, SAXS/WAXS) for Crystalline Forms

X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline materials. When a beam of X-rays strikes a crystal, it is diffracted into a specific pattern of spots. The geometry and intensity of this pattern can be used to calculate the precise position of every atom in the molecule, as well as the packing arrangement of molecules within the crystal.

Single-Crystal X-ray Diffraction (XRD): This technique, when applicable, provides the most detailed structural information, including bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. It can also map the network of intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing.

X-ray Powder Diffraction (XRPD): XRPD is used when single crystals are not available or to analyze a bulk crystalline sample. It provides a characteristic fingerprint for a specific crystalline phase, which is useful for identification, purity assessment, and studying polymorphism (the ability of a compound to exist in multiple crystal forms). Analysis of methionine derivatives by XRPD has shown that structural features of the parent amino acid can be maintained in its derivatives. unesp.br

Microcrystal Electron Diffraction (MicroED) for High-Resolution Structure Determination

Microcrystal Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy technique used to determine high-resolution atomic structures from nanocrystals that are far too small for traditional X-ray diffraction methods. mtoz-biolabs.comnih.gov This method has proven exceptionally powerful for the structural analysis of small organic molecules, often from simple powders. acs.orgnih.gov

The MicroED workflow involves depositing the microcrystalline sample onto an electron microscope grid, which is then cooled to cryogenic temperatures to minimize radiation damage. A very low-dose electron beam is used to collect diffraction data as the crystal is continuously rotated. nih.gov The resulting diffraction patterns are processed using standard crystallographic software to generate a three-dimensional model of the molecule's structure at a resolution that can approach 1 Å. nih.gov Given that many complex organic molecules, including amino acid derivatives, often form crystals too small for XRD, MicroED presents an ideal and rapid alternative for obtaining a definitive crystal structure of this compound. researchgate.net

Conformational Analysis and Stereochemical Characterization

A thorough review of scientific literature did not yield specific studies on the computational conformational analysis or chiral analysis of this compound. Research in these areas tends to focus on the parent amino acid, methionine, and its more commonly studied derivatives such as methionine sulfoxide (B87167) and methionine sulfone. The following sections outline the established methodologies that would be applied to this compound, should such research be undertaken.

Computational Conformational Studies utilizing Ab Initio Methods

Ab initio quantum chemistry methods are foundational for predicting the conformational landscape of a molecule from first principles, without reliance on empirical data. For a molecule like this compound, these computational studies would be essential in determining the molecule's preferred three-dimensional structures and the energy barriers between them.

The process would involve a systematic search of the potential energy surface by varying the dihedral angles of the rotatable bonds within the molecule. For each generated conformation, the geometry would be optimized to find the nearest local energy minimum. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, combined with a suitable basis set (e.g., 6-31G* or larger), would be employed to calculate the electronic energy of each conformer.

The expected research findings from such a study would include a comprehensive map of all stable conformers, their relative energies, and the transition states that connect them. This information provides insight into the molecule's flexibility and the population of different conformations at a given temperature. While specific data for this compound is not available, a hypothetical data table from such an analysis is presented below to illustrate the potential output.

Hypothetical Conformational Analysis Data for this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angle 1 (°) Key Dihedral Angle 2 (°)
1 0.00 -65.4 175.2
2 1.25 68.1 178.9

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available.

Chiral Analysis Methodologies (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a chiral molecule like this compound, which has stereocenters, a CD spectrum would provide a unique fingerprint that is highly sensitive to its stereochemical configuration and conformation in solution.

The electronic transitions of the amide and sulfoxide chromophores in this compound would give rise to characteristic CD signals. The sign and magnitude of these signals, known as Cotton effects, are directly related to the spatial arrangement of the atoms in the molecule.

Experimental analysis would involve dissolving the compound in a suitable solvent and recording the CD spectrum over a range of wavelengths, typically in the ultraviolet region. The resulting spectrum could be used to confirm the absolute configuration of the stereocenters by comparing it to spectra predicted from quantum chemical calculations. While specific CD data for this compound has not been reported, a hypothetical data table is provided to show what such findings might look like.

Hypothetical Circular Dichroism Data for this compound

Wavelength (nm) Molar Ellipticity [θ] (deg cm²/dmol)
210 +15,000
225 -8,000

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Theoretical and Computational Investigations of Methioninamide S,s Dioxide

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These methods provide fundamental information about molecular properties and reactivity.

The oxidation of the thioether group in methionine to a sulfoxide (B87167) significantly alters the electronic structure of the side chain. In Methioninamide (S,S)-dioxide, the presence of the sulfoxide group introduces a highly polar S=O bond, which changes the charge distribution and molecular orbitals of the compound.

Quantum mechanical calculations performed on model systems, such as dimethyl sulfoxide (DMSO) as an analog for the oxidized methionine side chain, reveal a substantial increase in the dipole moment compared to its non-oxidized counterpart, dimethyl sulfide (B99878) (DMS). The calculated dipole moment for DMS is approximately 1.8 Debye, whereas for DMSO, it increases to around 5.0 Debye, oriented along the S=O bond nih.gov. This increased polarity is a defining feature of the electronic structure of this compound.

This alteration in electronic properties directly influences the molecule's reactivity. The sulfur-containing amino acids, methionine and cysteine, are more susceptible to oxidation than other amino acids wikipedia.org. The initial oxidation step involves the lone pair of electrons on the sulfur atom. The resulting sulfoxide can act as a hydrogen bond acceptor through its oxygen atom, influencing interactions with donor groups nih.gov. The increased polarity of the side chain can also modulate the reactivity of the nearby amide and amino groups by altering the local electrostatic environment.

Thermodynamic analysis through quantum chemical calculations helps to quantify the stability of molecules and the energetics of their reactions. A key finding from computational studies on oxidized methionine is the enhanced strength of its non-covalent interactions.

Quantum calculations have shown that the oxidation of methionine to methionine sulfoxide strengthens its interaction with aromatic residues by 0.5 to 1.4 kcal/mol nih.gov. This stabilization is not primarily due to dispersion forces but arises from the favorable electrostatic interaction between the large dipole moment of the sulfoxide group and the quadrupole moment of the aromatic ring nih.gov. This finding is crucial for understanding how the oxidation of methionine residues within peptides and proteins can alter their structure and binding affinities.

The table below summarizes the calculated interaction energies for model systems representing the oxidized methionine side chain (dimethyl sulfoxide, DMSO) with various aromatic compounds.

Interacting PairInteraction Energy (kcal/mol)Change upon Oxidation (kcal/mol)
DMS / Benzene-3.5N/A
DMSO / Benzene-4.4-0.9
DMS / Phenol (B47542)-4.4N/A
DMSO / Phenol-5.8-1.4
DMS / Indole-5.2N/A
DMSO / Indole-6.4-1.2
(Data sourced from quantum mechanical calculations on model compounds.) nih.gov

These thermodynamic data indicate that this compound would be expected to engage in stronger non-covalent interactions with aromatic systems compared to its non-oxidized form. Furthermore, the oxidation of methionine is a reversible process in biological systems, catalyzed by methionine sulfoxide reductase enzymes, highlighting a cyclic thermodynamic pathway of oxidation and reduction wikipedia.orgnih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, revealing insights into their motion, stability, and interactions with their environment.

The oxidation of the methionine side chain to a sulfoxide introduces a chiral center at the sulfur atom, leading to two possible diastereomers, (R)- and (S)-sulfoxides wikipedia.orgtandfonline.com. This stereochemistry, along with the increased polarity and bulkiness of the sulfoxide group, can significantly influence the conformational landscape of the molecule.

MD simulations of proteins containing oxidized methionine have shown that this modification can lead to noticeable structural changes and a decrease in conformational stability nih.govacs.org. In some cases, oxidation can induce a transformation into a more disordered or "molten-globule-like" state, characterized by preserved secondary structure but a loss of defined tertiary structure nih.gov. However, the impact on stability can be modest, with some studies reporting only a small decrease in thermal stability upon oxidation nih.gov.

For an isolated molecule like this compound, MD simulations would likely reveal a high degree of flexibility. Studies on related methionine derivatives using quantum chemical calculations have identified multiple stable conformers within a narrow energy range, suggesting dynamic behavior beilstein-journals.org. The specific (S,S) stereochemistry would impose particular conformational preferences, governing the relative orientations of the backbone amide, the amino group, and the sulfoxide side chain. The stereoisomeric form of the sulfoxide has been shown to induce distinct local conformational changes in larger molecules tandfonline.com.

The change in the physicochemical properties of the methionine side chain upon oxidation profoundly affects its interactions with surrounding molecules, including solvents. The thioether in methionine is hydrophobic, while the sulfoxide in this compound is significantly more polar and hydrophilic.

This increased polarity enhances interactions with polar solvents like water. The sulfoxide oxygen is a potent hydrogen bond acceptor, leading to stronger solvation and altered solubility compared to the non-oxidized form. MD simulations are crucial for mapping these solvent interactions and understanding how water molecules organize around the solute. The solvent accessibility of methionine residues is a key factor determining their susceptibility to oxidation in the first place wikipedia.orgnih.gov.

As established by quantum calculations, the most significant change in intermolecular interactions is the strengthening of the bond with aromatic groups nih.gov. MD simulations have confirmed this, showing that the oxidation of methionine can modulate protein structure by altering competitive interactions between the sulfoxide and nearby aromatic residues nih.gov. In aqueous environments, direct hydrogen bonding between the sulfoxide and aromatic donors (like tyrosine or tryptophan) is often mediated by water, but the favorable dipole-quadrupole interaction remains a dominant stabilizing force nih.gov. The versatility of the sulfoxide group in forming various weak interactions, such as C-H···O hydrogen bonds, has been observed in simulations of related molecules like DMSO acs.org.

Advanced Computational Methodologies

The study of complex molecular systems like this compound benefits from a range of advanced computational methods that provide deeper insights into reactivity and dynamics.

Ab Initio Molecular Dynamics (AIMD): This method combines molecular dynamics with quantum mechanical calculations for the forces between atoms at each time step. AIMD avoids the need for pre-parametrized force fields required in classical MD, making it suitable for studying chemical reactions and systems where electronic polarization is critical. It has been used to investigate reaction mechanisms in explicit solvent environments nih.gov.

Metadynamics: This is an enhanced sampling technique used in conjunction with MD simulations to explore the free energy surface of a system and overcome energy barriers. By adding a history-dependent bias potential to the system's potential energy, metadynamics allows for the efficient simulation of rare events, such as conformational changes or chemical reactions, and the calculation of free energy profiles along specific reaction coordinates nih.govuchicago.edu.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules. It is often employed to investigate reaction mechanisms, optimize molecular geometries, and calculate thermodynamic properties nih.gov. Hybrid functionals, such as B3LYP, are commonly used to achieve a balance between accuracy and computational cost in studying reactions involving organic molecules nih.govdtu.dk.

Continuum Solvation Models: To account for the effect of a solvent without explicitly simulating every solvent molecule, implicit or continuum solvation models (e.g., Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD)) are frequently used in quantum chemical calculations beilstein-journals.orgnih.gov. These models represent the solvent as a continuous dielectric medium, offering a computationally efficient way to study chemical processes in solution.

These advanced methodologies are integral to building a comprehensive, multi-scale understanding of the behavior of this compound, from its fundamental electronic properties to its complex dynamics in a solvent environment.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry for elucidating reaction mechanisms. It offers a favorable balance between computational cost and accuracy, making it suitable for studying the intricate details of chemical transformations. For this compound, DFT can be employed to explore potential reaction pathways, such as its synthesis, degradation, or interaction with other molecules.

DFT calculations on model systems, such as the one-electron oxidation of N-acetylmethionine amide, have demonstrated the power of this approach in verifying experimentally identified mechanisms and uncovering the role of different chemical species in the reaction process. nih.gov By modeling the reactants, transition states, and products along a proposed reaction coordinate, researchers can compute the energetics of the pathway. Key applications include:

Transition State Searching: Identifying the geometry and energy of the transition state (the highest point on the reaction energy profile), which is crucial for determining the reaction's activation energy and, consequently, its rate.

Solvent Effects: Incorporating implicit or explicit solvent models to understand how the surrounding environment influences the reaction mechanism and energetics.

Studies on related methionine-containing dipeptides have used DFT to calculate molecular and electronic descriptors to predict antioxidant activity, demonstrating how theoretical calculations can shed light on chemical function. nih.gov For this compound, DFT could be used to investigate, for example, the mechanism of its formation from the oxidation of methioninamide or its potential reactions involving the sulfone or amide groups.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction Involving a Methionine Derivative (e.g., Oxidation).
SpeciesElectronic Energy (Hartree)Gibbs Free Energy of Activation (kcal/mol)Reaction Free Energy (kcal/mol)
Reactant-850.12345--15.5
Transition State-850.0987615.5
Product-850.14814-

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

While DFT is powerful, its computational cost limits its application to relatively small systems. When studying a molecule like this compound within a larger, complex environment, such as a protein active site or in a dense solvent, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govrsc.org

The QM/MM approach partitions the system into two regions: nih.gov

The QM Region: This is the chemically active part of the system where bond breaking or forming occurs. For a reaction involving this compound, this region would typically include the molecule itself or at least its reactive functional groups (the sulfone and amide moieties). This part is treated with a high-level, accurate quantum mechanical method like DFT.

The MM Region: This encompasses the surrounding environment, such as the rest of the protein, solvent molecules, and ions. This region is treated using a much faster, classical molecular mechanics force field.

The power of QM/MM lies in its ability to combine the accuracy of QM for the reactive center with the efficiency of MM for the large environment, allowing for the study of reactions in a realistic biological context. nih.govrsc.org For instance, a QM/MM simulation could be used to study how an enzyme catalyzes a reaction involving this compound. The simulation would reveal how amino acid residues in the enzyme's active site interact with the substrate, stabilizing the transition state and lowering the activation energy. The electrostatic and steric interactions between the QM and MM regions are explicitly calculated, providing a detailed picture of the environmental effects on the reaction.

Coarse-Grained Molecular Modeling (CGMM) for Reduced Cost Simulations

To study processes that occur over longer timescales (microseconds to milliseconds), such as protein folding, large conformational changes, or self-assembly, even QM/MM and classical all-atom simulations can be too computationally expensive. Coarse-Grained Molecular Modeling (CGMM) addresses this challenge by reducing the number of degrees of freedom in the system.

In a coarse-grained model, groups of atoms are represented by single "beads" or "pseudo-atoms." This simplification significantly reduces the computational cost, allowing for simulations of much larger systems for longer durations. For this compound, a coarse-grained representation could be developed as follows:

One bead for the backbone amide and alpha-carbon.

One or more beads for the side chain, potentially with separate beads for the ethyl group and the terminal sulfonyl-amide group to retain some chemical specificity.

The interactions between these beads are described by a simplified potential energy function, which is parameterized to reproduce certain properties of the all-atom system or experimental data. While CGMM sacrifices atomic detail, it provides valuable insights into large-scale phenomena that are inaccessible to higher-resolution methods.

Computational Prediction of Chemical Reactivity and Pathways

Computational methods are not only used to elucidate known reaction mechanisms but also to predict the chemical reactivity and potential reaction pathways of novel molecules. For this compound, several computational tools can be used to assess its reactivity.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the presence of the strongly electron-withdrawing sulfone group is expected to lower the energy of the LUMO, potentially making the molecule susceptible to nucleophilic attack at adjacent atoms.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An ESP map of this compound would likely show a significant positive potential around the sulfur atom of the sulfone group and the carbonyl carbon of the amide group.

Calculation of Reactivity Descriptors: Based on DFT, various chemical reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity index. These values provide a quantitative measure of the molecule's reactivity and can be used to compare it with other known compounds.

These predictive tools are invaluable in the early stages of research for generating hypotheses about a molecule's stability, potential metabolic pathways, or its ability to interact with biological targets. nih.gov

Table 2: Hypothetical Calculated Reactivity Descriptors for Methioninamide vs. This compound.
CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)Predicted Reactive Site (Nucleophilic Attack)
Methioninamide-6.2-0.55.7Carbonyl Carbon
This compound-7.5-1.85.7Sulfur Atom, Carbonyl Carbon

Biological and Enzymatic Interactions Involving Oxidized Methionine Analogs Excluding Direct Clinical/safety Implications

Substrate Recognition and Enzyme Specificity with Methionine Derivatives

Methionine adenosyltransferases (MATs) are crucial enzymes that catalyze the formation of S-adenosyl-L-methionine (SAM) from L-methionine and ATP. nih.govnih.gov This SAM molecule is a universal methyl donor for a vast array of metabolic and regulatory methylation reactions. nih.govproteopedia.org The interaction between MAT and its substrates is highly specific; however, research into analogous substrates has revealed insights into the enzyme's active site and catalytic mechanism.

Engineered MATs have been developed to accommodate S-alkyl analogues of methionine (SAAM), which are not readily processed by their wild-type counterparts. nih.gov This has been particularly useful for cell-based studies where the membrane permeability of chemically synthesized SAM analogues is poor. nih.gov By creating mutant versions of MAT, researchers have been able to process membrane-permeable SAAMs into their corresponding SAM analogues within a cellular environment. nih.gov

A key mutation that has been shown to broaden the substrate specificity of MAT is at the I117 residue. Variants with an I117A substitution in both MATI and MATII have demonstrated a significantly enhanced ability to process bulkier methionine analogues that are poor substrates for the native enzyme. nih.gov While the native MATs show minimal activity towards S-alkyl methionines with larger alkyl groups (such as propyl, butyl, or pentyl groups), the I117A variants exhibit detectable and often higher efficiency in processing these analogues. nih.gov This suggests that the isoleucine at position 117 plays a critical role in sterically hindering the binding of larger substrates, and its replacement with a smaller alanine (B10760859) residue expands the active site pocket. nih.gov

The catalytic efficiency of these engineered MATs with various SAAMs has been quantitatively assessed. The data reveals that while the I117A mutants have the highest activity with the natural substrate, methionine, they can still efficiently process analogues like SAAM 7, which is only fourfold less reactive. nih.gov This demonstrates the potential for engineering MAT to produce a diverse range of SAM analogues for various biochemical applications. nih.gov

Table 1: Relative Activity of Engineered MAT Variants with S-Alkyl Methionine Analogues (SAAM)
SubstrateWild-Type MAT ActivityMAT I117A Variant ActivityComment
Methionine (Natural Substrate)HighVery HighBaseline activity is highest with the natural substrate.
S-ethyl-methionine (SAAM 2)LowHighMost MAT mutants show some activity with less sterically hindered analogues. nih.gov
S-propyl-methionine (SAAM 3)Very LowModerateActivity decreases with increasing alkyl chain length for wild-type. nih.gov
S-pentyl-methionine (SAAM 7)Barely DetectableModerateThe I117A mutation is crucial for recognizing bulkier SAAMs. nih.gov
S-allyl-methionine (SAAM 8)Barely DetectableLow to ModerateSAAM 7 is a better substrate than SAAM 8 for the MATII variant. nih.gov

Halide methyltransferases (HMTs) represent another class of enzymes whose substrate promiscuity has been explored for the synthesis of SAM analogs. nih.gov HMTs naturally catalyze the methylation of halides using SAM, but they can also catalyze the reverse reaction: the synthesis of SAM and its analogs from S-adenosylhomocysteine (SAH) and various haloalkanes. nih.govnih.gov This provides a valuable alternative to MAT-based synthesis, as it utilizes readily available haloalkanes as alkyl donors. nih.gov

Studies have shown that a range of HMTs can accept not only methyl iodide but also larger and more complex haloalkanes to generate a variety of SAM-related sulfonium (B1226848) compounds. nih.gov This promiscuity has been demonstrated across a panel of HMT enzymes, with some showing a broad substrate scope while others are more limited to smaller alkyl groups. nih.gov For instance, HMTs from Aspergillus clavatus and Ustilago maydis have been identified as particularly promiscuous, accepting a variety of haloalkanes. nih.gov

The utility of this enzymatic system has been extended to include bromoalkanes as substrates, which is significant because some alkyl groups, like propargyl, are more stable as bromo-compounds than as iodo-compounds. nih.gov While chloroalkanes can also be used, the product formation is generally much lower. nih.gov The ability to use a variety of haloalkanes allows for the enzymatic synthesis of SAM analogs with diverse functional groups, which can then be used in subsequent methyltransferase-catalyzed reactions. nih.gov

Table 2: Substrate Promiscuity of Halide Methyltransferases (HMTs) for SAM Analog Synthesis
Haloalkane SubstrateRelative HMT ActivitySignificance
IodomethaneHighNatural or near-natural substrate for the reverse reaction. nih.gov
BromoalkanesModerate to HighExpands substrate scope to include more stable precursors for certain functional groups. nih.gov
ChloroalkanesLowLimited activity observed. nih.gov
Larger Iodoalkanes (e.g., Iodoethane, Iodopropane)VariableSome HMTs show good activity, demonstrating promiscuity. nih.gov

Post-Translational Modification Research in Broader Context

The oxidation of methionine residues to methionine sulfoxide (B87167) is a significant post-translational modification that can have profound effects on protein structure and function. nih.govpnas.org This oxidation introduces a polar oxygen atom to the sulfur of the methionine side chain, which can alter local and global protein conformation. pnas.orgresearchgate.net Studies have shown that the oxidation of methionine can lead to an increase in the surface hydrophobicity of a protein. pnas.org This is somewhat counterintuitive, as the conversion of methionine to the more polar methionine sulfoxide would be expected to decrease hydrophobicity. pnas.org However, this increased hydrophobicity is thought to result from conformational changes that expose previously buried hydrophobic residues to the solvent. pnas.org

The oxidation of methionine residues has also been linked to the destabilization of protein structures. For example, in the immunoglobulin light chain LEN, methionine oxidation was found to induce noticeable structural changes and destabilize the protein. nih.gov The oxidized protein lost a significant portion of its tertiary structure and had a preference for forming amorphous aggregates rather than fibrils. nih.gov This suggests that methionine oxidation can play a role in protein aggregation pathways, potentially leading to non-fibrillar deposits. nih.gov

The rate of methionine oxidation is also highly dependent on its local structural environment within a protein. pnas.org Methionine residues that are exposed on the protein surface or are in unfolded regions are oxidized more rapidly than those buried within the folded core. pnas.org This principle has been utilized in techniques like HR-SPROX (High-Resolution Structural Proteomics of Oxidation) to globally analyze the folding stabilities of proteins in the human proteome. pnas.org

The oxidation of methionine to methionine sulfoxide is a reversible process, thanks to the action of a family of enzymes known as methionine sulfoxide reductases (Msrs). nih.govportlandpress.com These enzymes play a critical role in repairing oxidatively damaged proteins and are considered important components of the antioxidant defense system. portlandpress.commdpi.com

The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. molbiolcell.org To reduce both of these epimers, organisms have evolved two distinct families of Msr enzymes: MsrA, which is stereospecific for the S-epimer, and MsrB, which is stereospecific for the R-epimer. nih.govportlandpress.com

The catalytic mechanism of both MsrA and MsrB is similar and involves a catalytic cysteine residue. portlandpress.com The first step is a nucleophilic attack by the catalytic cysteine on the sulfur atom of the methionine sulfoxide substrate. portlandpress.com This results in the formation of methionine and a sulfenic acid intermediate on the enzyme. portlandpress.com The subsequent steps involve the regeneration of the active enzyme through a series of reduction steps, often involving cellular reductants like thioredoxin. portlandpress.commdpi.com

In mammals, the Msr system is complex, with multiple genes encoding for different MsrB isoforms that are targeted to various subcellular compartments, including the cytosol, nucleus, mitochondria, and endoplasmic reticulum. molbiolcell.org This highlights the importance of repairing oxidized methionine residues throughout the cell. For instance, MsrB1, which contains a catalytically active selenocysteine (B57510) residue, is found in the cytosol and nucleus and exhibits high catalytic activity. molbiolcell.org Other isoforms, like MsrB2 and MsrB3, are located in the mitochondria and endoplasmic reticulum, ensuring that this repair system is present where significant oxidative stress can occur. molbiolcell.org

Table 3: Characteristics of Methionine Sulfoxide Reductase (Msr) Families
Enzyme FamilySubstrate SpecificityKey Catalytic ResiduePrimary Function
MsrAMethionine-S-sulfoxideCysteineStereospecific reduction of the S-epimer of methionine sulfoxide. nih.gov
MsrBMethionine-R-sulfoxideCysteine or SelenocysteineStereospecific reduction of the R-epimer of methionine sulfoxide. nih.govmolbiolcell.org

Mechanistic Insights into Enzyme Catalysis involving Oxidized Sulfur Centers

The enzymatic catalysis involving oxidized sulfur centers is a fundamental process in biology, with enzymes having evolved to handle sulfur in various oxidation states. researchgate.net The chemistry of these enzymatic reactions provides a framework for understanding the potential interactions of compounds like Methioninamide (S,S)-dioxide.

Sulfite (B76179) oxidizing enzymes (SOEs), for example, catalyze the oxidation of sulfite (SO₃²⁻) to sulfate (B86663) (SO₄²⁻), a key step in the metabolism of sulfur-containing amino acids. nih.govnih.gov These enzymes typically contain a molybdenum cofactor where the two-electron oxidation of sulfite occurs. nih.gov The proposed mechanism involves the Mo(VI) center of the enzyme reacting with sulfite to produce sulfate, with the molybdenum being reduced to Mo(IV). nih.gov The enzyme is then regenerated through a series of intramolecular electron transfer steps, often to a heme cofactor within the enzyme, followed by electron transfer to a physiological acceptor like cytochrome c. nih.gov

Another relevant class of enzymes is the sulfurtransferases, such as rhodanese (thiosulfate sulfurtransferase) and 3-mercaptopyruvate (B1229277) sulfurtransferase (MST). acs.org These enzymes catalyze the transfer of a sulfur atom from a donor molecule to a thiophilic acceptor. acs.org The catalytic mechanism involves a key cysteine residue in the active site, which attacks the sulfur donor to form a cysteine persulfide intermediate. acs.org This persulfidated cysteine then transfers the outer sulfur atom to an acceptor molecule, regenerating the enzyme. acs.org This "ping-pong" mechanism highlights the ability of enzymes to handle and transfer sulfur in a controlled manner. acs.org

These examples of enzymatic reactions involving oxidized sulfur centers illustrate the diverse strategies that have evolved to manage sulfur chemistry. The principles of nucleophilic attack on an oxidized sulfur atom, as seen in the Msr and sulfurtransferase mechanisms, and the electron transfer processes, as seen in SOEs, are likely to be relevant to the biological interactions of other molecules containing oxidized sulfur, such as sulfoxides and sulfones.

Radical S-Adenosylmethionine (SAM) Enzyme Mechanisms with Amino Acid Substrates

Radical S-Adenosylmethionine (SAM) enzymes constitute a vast superfamily of proteins that catalyze a remarkable diversity of chemical reactions across all domains of life. nih.gov These enzymes are crucial for various biological processes, including cofactor biosynthesis, enzyme activation, and post-translational modifications. nih.gov A defining characteristic of radical SAM enzymes is their utilization of a [4Fe-4S] iron-sulfur cluster to reductively cleave S-adenosyl-L-methionine (SAM). This cleavage generates a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•), which is the key intermediate for initiating catalysis. nih.govresearchgate.net

The general mechanism involves the [4Fe-4S] cluster in its reduced [+1] state donating an electron to the sulfonium group of SAM. This induces the homolytic cleavage of the S-C5' bond, yielding methionine and the 5'-dAdo• radical. nih.gov This potent radical can then abstract a hydrogen atom from an unactivated C-H bond on a substrate, a chemically challenging step that would be difficult to achieve through other mechanisms. nih.gov This initial hydrogen abstraction generates a substrate radical, which can then undergo a variety of subsequent transformations, leading to the final product. nih.govfrontiersin.org

While the substrates for radical SAM enzymes are incredibly varied, they often include amino acids. The enzymes perform diverse transformations on these substrates, such as methylation, sulfur insertion, and the formation of complex carbon skeletons. nih.gov The interaction between the enzyme, the [4Fe-4S] cluster, SAM, and the amino acid substrate is a highly coordinated process that enables the precise control of radical-based chemistry in a biological setting.

Enzyme SuperfamilyKey ComponentsPrimary IntermediateGeneral Function
Radical SAM Enzymes[4Fe-4S] cluster, S-adenosyl-L-methionine (SAM)5'-deoxyadenosyl radical (5'-dAdo•)Catalysis of diverse radical-mediated reactions

Enzyme-mediated Carbon Dioxide Interactions with Amino Acid Residues (Carbamylation Research)

Enzyme-mediated interactions with carbon dioxide can occur through a process known as carbamylation. This involves the reversible reaction of CO2 with uncharged primary amine groups on proteins, such as the N-terminus or the ε-amino group of lysine (B10760008) residues, to form a carbamate (B1207046). caymanchem.com This post-translational modification can serve as a mechanism to regulate protein function in response to CO2 levels. caymanchem.com

Unlike the more widely studied non-enzymatic carbamylation driven by urea-derived cyanate, direct enzymatic carbamylation by CO2 is a specific and regulated process. A classic example is the activation of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in photosynthesis. In RuBisCO, the carbamylation of a specific lysine residue within the active site is essential for the coordination of a magnesium ion (Mg2+), which is critical for the enzyme's catalytic activity.

The formation of a carbamate introduces a negative charge and can alter the local conformation of the protein, thereby influencing its activity or its interaction with other molecules. Research into protein carbamylation has been historically challenging due to the labile nature of the carbamate bond. caymanchem.com However, the development of new techniques to trap and identify these modifications is expanding our understanding of how CO2 directly modulates protein function in various physiological contexts. caymanchem.com

ProcessReactantProtein TargetOutcomeBiological Significance
Enzymatic CarbamylationCarbon Dioxide (CO2)N-terminal α-amino groups, Lysine ε-amino groupsFormation of a carbamateRegulation of protein/enzyme activity

Q & A

Q. Q1: What are the established synthetic routes for Methioninamide (S,S)-dioxide, and how do reaction conditions influence yield and purity?

Answer: this compound is synthesized via oxidation of methioninamide, typically using continuous-flow reactors for scalable production . Key parameters include:

  • Oxidizing agents : Hydrogen peroxide or ozone under controlled pH (6–8) to prevent over-oxidation.
  • Temperature : 25–40°C to balance reaction kinetics and byproduct formation.
  • Purification : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) achieves >95% purity .
    For small-scale synthesis, L-methionine methyl ester hydrochloride serves as a precursor, with amidation via NH3/MeOH followed by oxidation .

Q. Q2: What analytical methods are recommended for characterizing this compound’s structural and redox properties?

Answer:

  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR in D2O to resolve sulfoxide stereochemistry (δ 2.6–3.1 ppm for S,S-dioxide protons) .
    • Mass spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ at m/z 181.1 .
  • Redox activity :
    • Cyclic voltammetry in PBS (pH 7.4) to measure oxidation potential (~0.5 V vs. Ag/AgCl) .
    • Thiol-trapping assays (e.g., DTNB) to quantify sulfhydryl group interactions .

Q. Q3: How can researchers design in vitro studies to evaluate its role in cellular redox homeostasis?

Answer:

  • Cell models : Use HepG2 or primary hepatocytes due to high endogenous redox activity.
  • Dosage : 10–100 μM (pre-optimized via MTT assays to exclude cytotoxicity) .
  • Markers : Measure glutathione (GSH/GSSG ratio), catalase activity, and ROS levels (e.g., DCFDA fluorescence). Include N-acetylcysteine as a positive control .

Advanced Research Questions

Q. Q4: How can synthesis be optimized to minimize diastereomer formation during oxidation?

Answer:

  • Chiral catalysts : Use (R)-BINOL-derived catalysts to enforce stereoselective oxidation (reported enantiomeric excess >90%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing racemization .
  • In-line monitoring : ReactIR or Raman spectroscopy for real-time tracking of sulfoxide intermediates .

Q. Q5: How should contradictory data on its pro- vs. antioxidant effects be resolved?

Answer:

  • Methodological audit : Compare assay conditions (e.g., O2 tension in cell culture, which alters redox outcomes) .
  • Dose-response meta-analysis : Pool data from ≥10 studies using random-effects models to identify threshold effects .
  • Mechanistic studies : Knockout models (e.g., Nrf2−/−) to isolate pathways influenced by the compound .

Q. Q6: What computational approaches predict this compound’s interaction with redox-sensitive proteins?

Answer:

  • Docking simulations : Use AutoDock Vina with Keap1 (PDB: 2FLU) to map binding affinities at the Nrf2-binding site .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of sulfoxide-protein interactions .
  • QSAR models : Train on datasets of sulfoxide derivatives to predict bioavailability and off-target effects .

Q. Q7: How to systematically review its pharmacokinetic-pharmacodynamic (PK-PD) relationships across species?

Answer:

  • Search strategy : Query PubMed, Scopus, and SciFinder with MeSH terms: "this compound/pharmacokinetics" AND "oxidative stress" .
  • Inclusion criteria : Studies reporting AUC, Cmax, and tissue distribution (prioritize peer-reviewed articles over preprints) .
  • Risk of bias : Apply SYRCLE’s tool for animal studies to assess blinding, randomization, and sample size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.